5'-O-DMT-rI

Description

Structure

3D Structure

Properties

IUPAC Name |

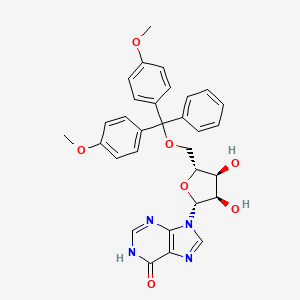

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVLEMIGAJLIN-BQOYKFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the 5'-O-DMT Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acid chemistry, the success of oligonucleotide synthesis hinges on the strategic protection and deprotection of reactive functional groups. Among the arsenal (B13267) of chemical guardians, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone of modern phosphoramidite (B1245037) synthesis. This in-depth technical guide elucidates the critical function of the 5'-O-DMT group, with a focus on its application in 5'-O-DMT-riboinosine (5'-O-DMT-rI), providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Function of the 5'-O-DMT Group: A Reversible Shield

The primary and most critical function of the 5'-O-DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl moiety of a nucleoside, such as riboinosine.[1][2] This protection is fundamental to the stepwise, directional synthesis of oligonucleotides on a solid support, which proceeds in the 3' to 5' direction.[3]

By "capping" the 5'-hydroxyl group, the bulky DMT group serves several key purposes:

-

Prevents Self-Polymerization: It blocks the reactive 5'-hydroxyl from participating in unwanted side reactions, most notably the uncontrolled polymerization of phosphoramidite monomers during the coupling step.[4]

-

Ensures Stepwise Synthesis: It dictates the direction of chain elongation, ensuring that each incoming phosphoramidite couples exclusively with the deprotected 5'-hydroxyl of the growing oligonucleotide chain.[2]

-

Facilitates Purification: The hydrophobic nature of the DMT group provides a powerful handle for the purification of the desired full-length oligonucleotide from shorter, failed sequences.

-

Enables Real-time Monitoring: The release of the DMT cation during the deprotection step provides a colored indicator that can be used to monitor the efficiency of each coupling cycle in real-time.

The selection of the DMT group for this role is due to its unique chemical properties: it is stable to the basic and neutral conditions of the coupling and oxidation steps of the synthesis cycle, yet it can be rapidly and quantitatively removed under mild acidic conditions.

The Oligonucleotide Synthesis Cycle: The DMT Group in Action

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The 5'-O-DMT group plays a pivotal role in the first step of each cycle, known as detritylation or deblocking.

Experimental Protocol: Detritylation

The removal of the DMT group is a critical step that must be efficient to ensure a high yield of the final oligonucleotide.

Materials:

-

Oligonucleotide bound to a solid support (e.g., Controlled Pore Glass - CPG) with the 5'-O-DMT group intact.

-

Detritylation Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-reactive solvent such as dichloromethane (B109758) (DCM). DCA is a milder acid than TCA and can be advantageous for longer oligonucleotides or sequences prone to depurination.

-

Washing Solution: Anhydrous acetonitrile (B52724).

Procedure:

-

The solid support with the attached oligonucleotide is contained within a synthesis column.

-

The detritylation solution is passed through the column. The reaction is typically rapid, often completing in less than a minute.

-

The acidic solution cleaves the ether linkage between the 5'-oxygen of the ribose sugar and the trityl carbon, releasing the DMT cation.

-

The released DMT cation is a stable carbocation that imparts a bright orange color to the solution, with a maximum absorbance around 495 nm. This colorimetric signal is used to quantify the amount of DMT released, which directly correlates to the coupling efficiency of the previous cycle.

-

Following detritylation, the column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the liberated DMT cation, preparing the now free 5'-hydroxyl group for the subsequent coupling reaction.

Quantitative Analysis of Synthesis Efficiency

The ability to monitor the detritylation step provides a quantitative measure of the stepwise coupling efficiency. This is crucial for quality control during the synthesis process.

| Parameter | Typical Value | Significance |

| Stepwise Coupling Efficiency | > 99% | A high coupling efficiency is critical for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly reduce the yield of the full-length product. |

| Overall Yield of a 20-mer Oligonucleotide (at 99% coupling efficiency) | ~82% | This demonstrates the cumulative effect of stepwise efficiency on the final product yield. |

| Overall Yield of a 50-mer Oligonucleotide (at 99% coupling efficiency) | ~60% | The impact of coupling efficiency becomes more pronounced with increasing oligonucleotide length. |

| DMT Cation Absorbance Wavelength | 495 nm | This specific absorbance allows for accurate spectrophotometric quantification of the released DMT cation. |

The Role of the DMT Group in Purification: "DMT-on" Strategy

The hydrophobicity of the DMT group is exploited in a powerful purification strategy known as "DMT-on" purification, typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.

The principle of DMT-on purification is based on the significant difference in hydrophobicity between the full-length oligonucleotide, which retains the 5'-DMT group, and the truncated "failure" sequences, which have a free 5'-hydroxyl group.

Experimental Protocol: DMT-on Reversed-Phase HPLC Purification

Materials:

-

Crude "DMT-on" oligonucleotide solution.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

C18 reversed-phase HPLC column.

-

HPLC system with a UV detector.

-

Detritylation Solution: 80% Acetic acid in water.

Procedure:

-

Sample Preparation: The crude oligonucleotide pellet is dissolved in Mobile Phase A.

-

HPLC Setup: The C18 column is equilibrated with a low concentration of Mobile Phase B (e.g., 5-10%). The UV detector is set to monitor at 260 nm, the absorbance maximum for nucleic acids.

-

Injection and Elution: The sample is injected onto the column. A linear gradient of increasing acetonitrile concentration is applied.

-

The more polar, DMT-off failure sequences have a lower affinity for the hydrophobic stationary phase and elute first at lower acetonitrile concentrations.

-

The highly hydrophobic DMT-on full-length product is retained more strongly and elutes later at a higher acetonitrile concentration.

-

-

Fraction Collection: The peak corresponding to the DMT-on product is collected.

-

Final Detritylation: The collected fraction is treated with 80% acetic acid to cleave the DMT group.

-

Desalting: The final product is desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography to yield the pure, full-length oligonucleotide.

Purity and Yield Data for Purification Methods

The choice of purification method depends on the desired purity, yield, and scale of the synthesis.

| Purification Method | Typical Purity | Typical Yield | Throughput |

| DMT-on RP-HPLC | > 95% | 50-70% | Moderate |

| DMT-on Solid-Phase Extraction (SPE) | 85-95% | 60-80% | High |

| Polyacrylamide Gel Electrophoresis (PAGE) | > 98% | 30-50% | Low |

Note: Yields are dependent on the initial synthesis quality and the length of the oligonucleotide. For instance, a crude 21-mer RNA oligonucleotide with an initial purity of 76.7% can be purified to 97.5% purity with a 63.5% yield using a DMT-on SPE cartridge.

Special Considerations for this compound in RNA Synthesis

While the fundamental role of the 5'-O-DMT group is the same in both DNA and RNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides like riboinosine introduces additional complexity.

-

2'-Hydroxyl Protection: The 2'-hydroxyl group must also be protected to prevent side reactions and degradation of the RNA strand. Common protecting groups for the 2'-hydroxyl include tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).

-

Deprotection Conditions: The deprotection conditions for the 2'-hydroxyl protecting groups must be carefully chosen to be orthogonal to the acidic removal of the 5'-O-DMT group.

-

Potential for Side Reactions: The increased steric hindrance from the 2'-protecting group can sometimes lead to slightly lower coupling efficiencies compared to DNA synthesis.

Conclusion

The 5'-O-DMT group is an indispensable tool in the chemical synthesis of oligonucleotides. Its role as a reversible protecting group is central to the efficiency and fidelity of the phosphoramidite method. Furthermore, its unique properties facilitate both real-time monitoring of synthesis efficiency and highly effective purification of the final product. A thorough understanding of the function and application of the 5'-O-DMT group, as outlined in this guide, is essential for any researcher or professional involved in the development and production of synthetic nucleic acids for research, diagnostic, and therapeutic applications.

References

A Comprehensive Technical Guide to 5'-O-DMT-rI: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and stability of 5'-O-DMT-rI (5'-O-(4,4'-Dimethoxytrityl)-riboinosine), a critical building block in the synthesis of therapeutic and diagnostic oligonucleotides. Understanding the characteristics of this compound is paramount for optimizing synthetic protocols, ensuring the integrity of the final product, and developing robust drug development pipelines.

Core Chemical Properties

This compound is a modified ribonucleoside where the primary 5'-hydroxyl group of riboinosine is protected by a dimethoxytrityl (DMT) group. This reversible protection is the cornerstone of modern phosphoramidite-based oligonucleotide synthesis.

The key functions of the DMT group are:

-

Steric Hindrance: The bulky nature of the DMT group provides effective steric protection of the 5'-hydroxyl, preventing its participation in unintended side reactions during the phosphoramidite (B1245037) coupling step.[1]

-

Selective Lability: The DMT group is stable under the neutral and basic conditions of oligonucleotide synthesis but can be readily and quantitatively removed under mild acidic conditions.[1]

-

Monitoring Capability: Cleavage of the DMT group produces a bright orange-colored dimethoxytrityl cation, which has a strong absorbance around 495 nm. This colorimetric signal is widely used to monitor the coupling efficiency at each step of the synthesis.[2]

Below is a summary of the key chemical properties of this compound and a closely related, well-characterized compound, 5'-O-DMT-N6-benzoyl-adenosine.

| Property | This compound | 5'-O-DMT-N6-benzoyl-adenosine (for comparison) |

| CAS Number | 119898-59-8[3] | 81246-82-4 |

| Molecular Formula | C₃₁H₃₀N₄O₇ | C₃₈H₃₅N₅O₇ |

| Molecular Weight | 570.6 g/mol | 673.72 g/mol |

| Appearance | White to off-white powder | White, off-white to yellow powder |

| Primary Application | Synthesis of oligoribonucleotides | Key building block in nucleic acid synthesis |

Stability Profile

The stability of this compound is largely dictated by the lability of the DMT protecting group and the integrity of the N-glycosidic bond of the inosine (B1671953) base.

2.1. pH Stability and Detritylation

The most critical stability parameter for this compound is its susceptibility to acid-catalyzed cleavage of the DMT group. This reaction, known as detritylation, is a fundamental step in oligonucleotide synthesis.

-

Acidic Conditions: The DMT group is rapidly cleaved by mild acids. Common reagents include trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. Over-exposure to strong acids or prolonged detritylation times can lead to depurination, the cleavage of the N-glycosidic bond, which is an undesirable side reaction.

-

Neutral and Basic Conditions: The DMT group is stable under the neutral and basic conditions used during the coupling and oxidation steps of phosphoramidite chemistry. To prevent accidental detritylation during workup after HPLC purification, it is recommended to keep solutions basic, for instance by adding a drop of triethylamine.

-

Mild Detritylation: Milder detritylation methods have been developed to minimize depurination, especially for sensitive sequences. These methods use buffers at pH 4.5 or 5.0 with gentle warming to 40°C, offering nearly quantitative deprotection. Another approach involves using 10 mM sodium acetate (B1210297) at pH 3.0.

2.2. Thermal and Storage Stability

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Long-term Storage | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | Minimizes potential degradation pathways. |

| Working Solutions | Prepare fresh. If storage is necessary, store at -20°C or -80°C in a suitable solvent. | Ensures reproducibility of experimental results. |

| During Synthesis | Avoid unnecessary heating, especially in the presence of acidic reagents. | Heat can accelerate both detritylation and potential side reactions like depurination. |

2.3. Stability in Specific Applications

-

PCR Conditions: The DMT group has been shown to be stable under standard PCR conditions, which allows for the synthesis of 5'-DMT-blocked DNA fragments.

-

Enzymatic Reactions: The bulky DMT group can cause steric hindrance, potentially inhibiting the activity of certain enzymes. For example, 5'-DMT dsDNA cannot be ligated by T4 DNA ligase.

-

Thiol Compounds: The presence of thiol compounds such as mercaptoethanol and dithiothreitol (B142953) can be detrimental to the stability of the DMT group.

Experimental Protocols

3.1. Manual Detritylation of DMT-on Oligonucleotides (Post-HPLC)

This protocol is for removing the 5'-DMT group from an oligonucleotide after it has been purified by reverse-phase HPLC.

-

Preparation: Thoroughly dry the DMT-on oligonucleotide in a microcentrifuge tube. If the sample was purified by HPLC, co-evaporate with water several times to remove residual volatile salts like triethylammonium (B8662869) acetate.

-

Detritylation: Dissolve the dried oligonucleotide in 200-500 µL of 80% aqueous acetic acid. Let the reaction proceed for 20 minutes at room temperature. Note: In an aqueous acidic solution, the released trityl cation reacts with water to form tritanol and will not produce the characteristic orange color.

-

Quenching and Precipitation: Add an equal volume of 95% ethanol (B145695).

-

Isolation: Lyophilize the sample to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid are removed. The resulting detritylated oligonucleotide is ready for use.

3.2. HPLC Analysis of DMT-on vs. DMT-off Oligonucleotides

Reverse-phase HPLC is a powerful technique for both the purification and analysis of synthetic oligonucleotides, leveraging the hydrophobicity of the DMT group.

-

Principle: The lipophilic DMT group significantly increases the retention time of the full-length oligonucleotide on a reverse-phase column compared to shorter, "failure" sequences that lack the DMT group (having been capped with acetic anhydride (B1165640) during synthesis).

-

Stationary Phase: C18 columns are commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer, such as triethylammonium acetate (TEAA).

-

Elution Profile:

-

Failure sequences (DMT-off) will elute early in the gradient.

-

The desired full-length product (DMT-on) will elute much later as a distinct peak.

-

Byproducts from incomplete deprotection of the nucleobases will be more hydrophobic and also well-separated.

-

-

Quantification: The amount of dimethoxytrityl alcohol (DMT-OH), a byproduct of the detritylation reaction, can be quantified using sensitive LC-MS/MS methods with multiple reaction monitoring (MRM) for trace-level analysis.

Visualized Workflows and Mechanisms

4.1. Role of this compound in Oligonucleotide Synthesis Cycle

The following diagram illustrates a single cycle of phosphoramidite-based oligonucleotide synthesis, highlighting the critical role of the DMT group.

References

In-Depth Technical Guide: Solubility of 5'-O-DMT-rI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5'-O-(4,4'-Dimethoxytrityl)riboinosine (5'-O-DMT-rI), a key building block in the synthesis of oligonucleotides. Understanding the solubility of this compound is critical for its effective use in various synthetic and purification protocols. This document presents available quantitative solubility data, qualitative solubility assessments, detailed experimental methodologies for solubility determination, and relevant experimental workflows.

Core Data Presentation: Solubility of this compound

The solubility of this compound is influenced by the solvent's polarity and the presence of co-solvents. The hydrophobic nature of the dimethoxytrityl (DMT) group significantly affects its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound (CAS: 119898-59-8) is available for dimethyl sulfoxide (B87167) (DMSO) and specific aqueous formulations.

| Solvent/Solvent System | Temperature | Solubility | Molar Concentration (mM) | Data Source |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 250 mg/mL | 438.14 | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.08 mg/mL | ≥ 3.65 | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 2.08 mg/mL | ≥ 3.65 | |

| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 2.08 mg/mL | ≥ 3.65 |

It is noted that for the DMSO measurement, sonication may be required to achieve this level of solubility, and the use of hygroscopic DMSO can impact the results.

Qualitative Solubility Assessment in Common Organic Solvents

| Solvent | Qualitative Solubility | Rationale/Comments |

| Acetonitrile (B52724) | Poor to Sparingly Soluble | The poor solubility of 3'-O,N-protected nucleosides in acetonitrile has been noted in the literature, often necessitating the use of other solvents for reactions.[2] |

| Dichloromethane (DCM) | Soluble | Dichloromethane is a common solvent for reactions involving protected nucleosides, suggesting good solubility.[2] |

| Tetrahydrofuran (THF) | Poor to Sparingly Soluble | Similar to acetonitrile, the solubility of protected nucleosides in THF can be limited.[2] |

| Ethyl Acetate (B1210297) | Sparingly to Moderately Soluble | Ethyl acetate is a moderately polar solvent and is expected to have some solvating power for this compound, though likely less than dichloromethane. |

Experimental Protocols

Methodology for Determining Solubility (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

1. Materials:

-

This compound

-

Selected solvents (e.g., Acetonitrile, Dichloromethane, THF, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vials to rest at the constant temperature for a short period to allow for the sedimentation of undissolved solid.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in mg/mL or g/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Workflow: Solid-Phase RNA Synthesis

This compound is a crucial reagent in the synthesis of RNA oligonucleotides. The following diagram illustrates a simplified workflow for a single coupling cycle in solid-phase RNA synthesis.

Caption: Simplified workflow of a solid-phase RNA synthesis cycle using this compound.

References

5'-O-DMT-riboinosine: A Comprehensive Technical Guide

CAS Number: 119898-59-8

This technical guide provides an in-depth overview of 5'-O-(4,4'-dimethoxytrityl)inosine (5'-O-DMT-riboinosine), a crucial protected nucleoside for the synthesis of oligonucleotides and a valuable tool for researchers in drug development and molecular biology. This document details its chemical properties, a representative synthesis protocol, purification methods, and analytical characterization techniques.

Chemical Properties

A summary of the key chemical properties of 5'-O-DMT-riboinosine is presented in the table below.

| Property | Value |

| CAS Number | 119898-59-8[1] |

| Molecular Formula | C₃₁H₃₀N₄O₇[1] |

| Appearance | Powder or liquid[1] |

| Purity | ≥97%[1] |

| Storage | Store in a tightly closed container at <-15°C[2] |

Synthesis of 5'-O-DMT-riboinosine

The synthesis of 5'-O-DMT-riboinosine involves the protection of the 5'-hydroxyl group of inosine (B1671953) with a dimethoxytrityl (DMT) group. This protecting group is crucial for directing subsequent chemical modifications, particularly in the context of solid-phase oligonucleotide synthesis. Below is a representative experimental protocol adapted from the synthesis of similar protected nucleosides.

Experimental Protocol: Synthesis of 5'-O-DMT-riboinosine

Materials:

-

Inosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve inosine in anhydrous pyridine.

-

Reaction: To the stirred solution, add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of methanol.

-

Extraction: The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude 5'-O-DMT-riboinosine is purified by silica gel column chromatography using a suitable gradient of methanol in dichloromethane.

-

Final Product: Fractions containing the pure product are pooled and the solvent is evaporated to yield 5'-O-DMT-riboinosine as a solid.

Workflow for the Synthesis of 5'-O-DMT-riboinosine

Analytical Characterization

The identity and purity of synthesized 5'-O-DMT-riboinosine are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic peaks of the DMT group (aromatic protons and methoxy (B1213986) groups) and the inosine moiety are expected. A representative ¹H NMR spectrum of a similar DMT-protected nucleoside can be found in the literature.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | s | H-2 & H-8 of inosine |

| ~ 7.2 - 7.5 | m | Aromatic protons of DMT group |

| ~ 6.8 | d | Aromatic protons of DMT group |

| ~ 6.3 | d | H-1' of ribose |

| ~ 4.6 | m | H-2' of ribose |

| ~ 4.2 | m | H-3' of ribose |

| ~ 4.0 | m | H-4' of ribose |

| ~ 3.8 | s | Methoxy protons of DMT group |

| ~ 3.4 | m | H-5' of ribose |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of 5'-O-DMT-riboinosine. A reverse-phase column is typically used with a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate). The retention time and peak purity are determined.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient of B in A |

| Detection | UV at 260 nm |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected mass-to-charge ratio ([M+H]⁺) for C₃₁H₃₀N₄O₇ is approximately 571.22 g/mol .

Role in Oligonucleotide Synthesis and Drug Development

5'-O-DMT-riboinosine is a key building block in the chemical synthesis of RNA. The DMT group protects the 5'-hydroxyl, allowing for the selective formation of phosphodiester bonds at the 3'-position during solid-phase synthesis.

The Role of 5'-O-DMT-riboinosine in Oligonucleotide Synthesis

Protected nucleosides, such as 5'-O-DMT-riboinosine, are fundamental to the development of nucleic acid-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. These therapeutic modalities rely on the precise chemical synthesis of oligonucleotides with specific sequences. The ability to chemically synthesize these molecules allows for the introduction of various modifications to enhance their stability, delivery, and efficacy. Nucleoside analogues can act as inhibitors of nucleic acid metabolism, thereby interfering with viral replication or the growth of tumor cells, demonstrating significant antiviral and anti-tumor effects.

References

Compound Identification and Molecular Formula

An in-depth analysis of the molecular weight of 5'-O-DMT-inosine, a crucial parameter for researchers in drug development and organic synthesis, requires a precise understanding of its chemical structure. The term "5'-O-DMT-inosine" can refer to two primary variants: the ribonucleoside form (containing a ribose sugar) and the deoxyribonucleoside form (containing a deoxyribose sugar). This guide provides a detailed breakdown of the molecular weight for both compounds.

The key distinction between the two molecules lies in the presence or absence of a hydroxyl group at the 2' position of the sugar moiety.

-

5'-O-DMT-inosine (Ribonucleoside) : This compound, also referred to as 5''-O-(4,4''-Dimethoxytrityl)-inosine, has the molecular formula C₃₁H₃₀N₄O₇[1][2].

-

2'-Deoxy-5'-O-DMT-inosine (Deoxyribonucleoside) : This variant lacks the 2'-hydroxyl group and has a molecular formula of C₃₁H₃₀N₄O₆[3][4].

Molecular Weight Data

The molecular weights of these compounds are derived from their respective molecular formulas. The data is summarized below for easy comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5'-O-DMT-inosine | C₃₁H₃₀N₄O₇ | 570.59[2] |

| 2'-Deoxy-5'-O-DMT-inosine | C₃₁H₃₀N₄O₆ | 554.61 |

Detailed Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The tables below provide a detailed breakdown of this calculation for each compound based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Table 1: Molecular Weight Calculation for 5'-O-DMT-inosine (C₃₁H₃₀N₄O₇)

| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 31 | 12.011 | 372.341 |

| Hydrogen (H) | 30 | 1.008 | 30.240 |

| Nitrogen (N) | 4 | 14.007 | 56.028 |

| Oxygen (O) | 7 | 15.999 | 111.993 |

| Total | 570.602 |

Table 2: Molecular Weight Calculation for 2'-Deoxy-5'-O-DMT-inosine (C₃₁H₃₀N₄O₆)

| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 31 | 12.011 | 372.341 |

| Hydrogen (H) | 30 | 1.008 | 30.240 |

| Nitrogen (N) | 4 | 14.007 | 56.028 |

| Oxygen (O) | 6 | 15.999 | 95.994 |

| Total | 554.603 |

Note: The calculated molecular weights may differ slightly from the values found in the literature due to the use of averaged versus monoisotopic atomic masses.

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of a chemical compound follows a straightforward logical path from its constituent elements to the final value.

Caption: Logical workflow for calculating molecular weight.

Experimental Protocols

The determination of a compound's molecular weight is a computational task based on its known molecular formula. As such, experimental protocols for synthesis or analysis are not directly applicable to the scope of this specific inquiry. The values presented are calculated from established atomic weights.

References

- 1. 5'-O-DMT-inosine, CasNo.119898-59-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 5''-O-(4,4''-Dimethoxytrityl)-inosine | 119898-59-8 [chemicalbook.com]

- 3. 2'-Deoxy-5'-O-DMT-inosine | 93778-57-5 | ND08417 [biosynth.com]

- 4. 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine | C31H30N4O6 | CID 136192437 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 5'-O-DMT-rI Phosphoramidite

For researchers, scientists, and drug development professionals working with modified oligonucleotides, 5'-O-DMT-riboInosine (5'-O-DMT-rI) phosphoramidite (B1245037) is a critical reagent for the synthesis of RNA molecules containing inosine (B1671953). Inosine, a naturally occurring purine (B94841) nucleoside, is a versatile building block in RNA research due to its ability to form wobble base pairs, influencing RNA structure, stability, and biological function. This technical guide provides an in-depth overview of commercial suppliers, quality control measures, experimental protocols for its use in oligonucleotide synthesis, and the functional implications of incorporating inosine into RNA.

Commercial Availability

This compound is commercially available from several reputable suppliers, primarily as the more stable 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidite form, which is essential for RNA synthesis. The table below summarizes key information from prominent commercial suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| BroadPharm | 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite | 147201-04-5 | C50H68N7O9PSi | 970.2 | Inquire |

| Glen Research | I-CE Phosphoramidite | 261518-12-1 | C46H61N6O8PSi | 885.08 | ≥97% by HPLC |

| BOC Sciences | 5'-O-DMT-2'-O-tert-Butyldimethylsilyl-Inosine 3'-CE phosphoramidite | 261518-12-1 | C46H61N6O8PSi | 885.07 | ≥97% by HPLC |

| PolyOrg, Inc. | 5'-DMT-2'-OTBDMS-Inosine-3'-CE Phosphoramidite | 261518-12-1 | C46H61N6O8PSi | 885.07 | Inquire |

| Tinzime | 5′-O-DMT-2′-O-TBDMS-N1-Me-pU-Phosphoramidite | N/A | C46H63N4O9PSi | 875.07 | ≥98% by HPLC |

Quality Control and Purity Assessment

The quality of phosphoramidites is paramount for the successful synthesis of high-fidelity oligonucleotides. Reputable suppliers employ a battery of analytical techniques to ensure the purity and identity of their products. For this compound phosphoramidite and its derivatives, the following quality control measures are typically implemented:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of phosphoramidites[1]. The analysis typically reveals two peaks corresponding to the two diastereomers at the phosphorus center[1]. The purity is calculated as the total area of the two diastereomeric peaks relative to all other peaks in the chromatogram.

-

Mass Spectrometry (MS): LC-MS is used to confirm the identity of the phosphoramidite by verifying its molecular weight[2]. This technique is also invaluable for identifying and characterizing any impurities that may be present[3].

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for assessing the purity of phosphoramidites with respect to phosphorus-containing impurities[1]. It can distinguish the desired P(III) phosphoramidite from oxidized P(V) species and other phosphorus-containing side products. The two diastereomers of the phosphoramidite will appear as distinct signals in the ³¹P NMR spectrum.

-

Water Content: The water content of the phosphoramidite solution is a critical parameter, as moisture can lead to the degradation of the phosphoramidite and reduce coupling efficiency during oligonucleotide synthesis. Karl Fischer titration is the standard method for determining water content.

Experimental Protocols

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated solid-phase synthesizer. The following is a generalized protocol, with specific recommendations for the inosine phosphoramidite.

Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite involves a four-step cycle for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically a solution of trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released DMT cation is orange and can be quantified spectrophotometrically to monitor the stepwise coupling efficiency.

-

Coupling: The 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For sterically hindered phosphoramidites like those used in RNA synthesis, a longer coupling time is often recommended. A coupling time of 12 minutes is suggested for the 2'-O-TBDMS protected inosine phosphoramidite.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is a multi-step process:

-

Cleavage from Support and Removal of Base and Phosphate Protecting Groups: The solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.

-

Removal of 2'-O-TBDMS Protecting Groups: The 2'-O-TBDMS groups are more stable and require a specific deprotection step. This is typically achieved by treating the oligonucleotide with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).

The fully deprotected inosine-containing RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol: Synthesis of an Inosine-Containing RNA Template for Reverse Transcription

This protocol is adapted from a study investigating the effect of inosine on reverse transcription.

-

Synthesis: The RNA template containing inosine is synthesized on a 1.0 µM scale using an automated DNA/RNA solid-phase synthesizer in the DMT-off mode.

-

Phosphoramidite: 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite is used for the incorporation of inosine.

-

Synthesis Cycle: The standard four-step cycle of detritylation, coupling, capping, and oxidation is used for each nucleotide addition.

-

Cleavage and Deprotection:

-

The synthesized oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 10 minutes.

-

The 2'-O-TBDMS groups are removed by treatment with triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.

-

-

Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (dPAGE).

-

Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.

Role and Applications of Inosine-Containing Oligonucleotides

The incorporation of inosine into RNA oligonucleotides has significant implications for their structure, function, and therapeutic potential.

Mechanism of Action of Inosine-Containing Antisense Oligonucleotides

Inosine is often interpreted as guanosine (B1672433) by the cellular machinery. In the context of antisense oligonucleotides (ASOs), an inosine-containing ASO can bind to a target mRNA and modulate its function through several mechanisms.

References

The Cornerstone of Modified RNA Synthesis: A Technical Guide to 5'-O-DMT-rI in RNA Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of RNA chemistry and therapeutics, the precise synthesis of modified oligonucleotides is paramount. Among the arsenal (B13267) of chemical tools available, 5'-O-(4,4'-Dimethoxytrityl)inosine (5'-O-DMT-rI) derivatives stand out as critical building blocks for the incorporation of inosine (B1671953) into RNA strands. This nucleoside, often considered a universal base due to its ability to pair with any of the four canonical bases, plays a significant role in various biological processes and is a key component in the design of therapeutic oligonucleotides and diagnostic probes.

This in-depth technical guide delineates the central role of 5'-O-DMT protected inosine phosphoramidites in solid-phase RNA synthesis. We will explore the detailed chemical principles, provide comprehensive experimental protocols, present quantitative data on synthesis efficiency, and visualize the critical workflows, offering a vital resource for researchers and professionals in the field.

Core Principles: The Phosphoramidite (B1245037) Method and the Role of the DMT Group

The chemical synthesis of RNA oligonucleotides is predominantly achieved through the phosphoramidite solid-phase synthesis method. This elegant and highly efficient chemistry relies on the sequential addition of protected nucleoside phosphoramidites to a growing RNA chain attached to a solid support. The 5'-O-DMT group is a cornerstone of this strategy, serving two primary functions:

-

Transient Protection of the 5'-Hydroxyl Group: The bulky and acid-labile dimethoxytrityl (DMT) group effectively shields the 5'-hydroxyl function of the incoming ribonucleoside phosphoramidite, preventing self-polymerization and ensuring the specific formation of the desired 3'-to-5' phosphodiester linkage.[1][2] Its acid lability allows for its clean and efficient removal at the beginning of each coupling cycle, a process known as detritylation, to expose the 5'-hydroxyl for the next coupling reaction.[3]

-

A Handle for Purification: The lipophilic nature of the DMT group provides a powerful tool for the purification of the final oligonucleotide. In what is known as "DMT-on" purification, the final coupling cycle is performed without the terminal detritylation step, leaving the full-length, desired product with a DMT group at its 5'-end.[4][5] This significant increase in hydrophobicity allows for the efficient separation of the full-length product from shorter, "failure" sequences (which lack the 5'-DMT group) using reverse-phase high-performance liquid chromatography (RP-HPLC) or specialized purification cartridges.

Synthesis of the Key Building Block: 5'-O-DMT-2'-O-TBDMS-Inosine-3'-CE Phosphoramidite

The successful incorporation of inosine into a growing RNA chain begins with the synthesis of its corresponding phosphoramidite derivative. The most commonly used synthon is 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite . The synthesis of this complex molecule involves a multi-step process that requires careful protection of the various functional groups of the inosine ribonucleoside.

dot

Caption: Synthesis pathway for 5'-O-DMT-2'-O-TBDMS-Inosine-3'-CE Phosphoramidite.

Experimental Protocol: Synthesis of 5'-O-DMT-2'-O-TBDMS-Inosine-3'-CE Phosphoramidite

This protocol is a representative method adapted from general procedures for the synthesis of purine (B94841) ribonucleoside phosphoramidites.

Step 1: 5'-O-Dimethoxytritylation of Inosine

-

Co-evaporate inosine with anhydrous pyridine (B92270) (3 x 10 mL) and dry under high vacuum for at least 4 hours.

-

Dissolve the dried inosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) portion-wise over 30 minutes at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

-

Purify the resulting 5'-O-DMT-inosine by silica (B1680970) gel column chromatography.

Step 2: 2'-O-tert-Butyldimethylsilylation

-

Co-evaporate the purified 5'-O-DMT-inosine with anhydrous N,N-dimethylformamide (DMF) (2 x 10 mL).

-

Dissolve the dried product in anhydrous DMF.

-

Add imidazole (B134444) (2.5 equivalents) and stir until dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) and stir at room temperature for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (B109758) (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the 5'-O-DMT-2'-O-TBDMS-inosine by silica gel column chromatography.

Step 3: 3'-O-Phosphitylation

-

Dry the 5'-O-DMT-2'-O-TBDMS-inosine under high vacuum for at least 4 hours.

-

Dissolve the dried compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC and ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, evaporate the solvent and purify the crude product by precipitation from a DCM solution into cold n-hexane to yield the final phosphoramidite as a white foam.

Solid-Phase Synthesis of Inosine-Containing RNA

The incorporation of the this compound phosphoramidite into an RNA oligonucleotide follows the standard, automated four-step cycle of solid-phase synthesis.

dot

Caption: The four-step cycle of solid-phase RNA synthesis.

Experimental Protocol: Automated Solid-Phase Synthesis of an Inosine-Containing RNA Oligonucleotide

This protocol outlines the general steps for a 1 µmol scale synthesis on an automated DNA/RNA synthesizer.

Reagents:

-

Detritylation: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.

-

Phosphoramidites: 0.1 M solutions of 5'-O-DMT-2'-O-TBDMS protected A(Bz), C(Ac), G(iBu), U, and I phosphoramidites in anhydrous acetonitrile.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Capping A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.

-

Capping B: 16% N-Methylimidazole (NMI) in THF.

-

Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

-

Washes: Anhydrous acetonitrile.

Cycle Steps:

-

Detritylation: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the growing chain. The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.

-

Coupling: The inosine phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling time is typically extended for RNA synthesis (e.g., 6-12 minutes) compared to DNA synthesis to account for the steric hindrance of the 2'-O-TBDMS group. The column is washed with anhydrous acetonitrile.

-

Capping: A mixture of Capping A and Capping B solutions is delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. The column is washed with anhydrous acetonitrile.

-

Oxidation: The oxidation solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester. The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated until the desired RNA sequence is assembled.

Quantitative Data

The efficiency of each step in the synthesis process is critical for obtaining a high yield of the full-length product. The following tables summarize typical quantitative data associated with the synthesis and purification of RNA oligonucleotides.

Table 1: Average Stepwise Coupling Efficiency

| Phosphoramidite Type | Average Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) |

| Standard RNA (TBDMS) | 98.0 - 99.0 | 66.5 - 81.8 | 36.4 - 60.5 |

| High-Efficiency RNA | >99.5 | >90.4 | >77.8 |

Data compiled from various sources indicating typical performance. Actual yields may vary based on sequence, synthesizer, and reagent quality.

Table 2: Purification of a 21-mer RNA Oligonucleotide using DMT-on Cartridge Purification

| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |

| Purity (by HPLC) | 76.7% | 98.5% |

| Yield | - | 66.5% |

Data from a study by Glen Research on the purification of a 21-mer RNA oligonucleotide.

Cleavage and Deprotection: The Final Steps to Functional RNA

Once the synthesis is complete, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active molecule. This is a multi-step process that requires careful handling to avoid degradation of the RNA.

Experimental Protocols: Cleavage and Deprotection

Protocol 1: Cleavage and Base/Phosphate Deprotection

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add a solution of concentrated ammonium (B1175870) hydroxide/ethanol (3:1, v/v) or a solution of aqueous methylamine (B109427) (AMA).

-

Incubate the mixture at the recommended temperature and duration (e.g., 10 minutes at 65°C for AMA, or 4-17 hours at room temperature for ammonium hydroxide/ethanol). This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 2: 2'-O-TBDMS Group Removal (DMT-off)

-

Redissolve the dried oligonucleotide from Protocol 1 in anhydrous DMSO.

-

Add triethylamine (B128534) trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.

-

Cool the reaction and precipitate the deprotected RNA oligonucleotide.

Protocol 3: 2'-O-TBDMS Group Removal (DMT-on)

-

Redissolve the dried oligonucleotide from Protocol 1 in anhydrous DMSO.

-

Add triethylamine (TEA) to the solution and mix gently.

-

Add TEA·3HF and heat the mixture at 65°C for 2.5 hours. The addition of TEA helps to preserve the DMT group.

-

Quench the reaction with an appropriate buffer. The solution is now ready for DMT-on purification.

dot

Caption: Cleavage and deprotection workflow for RNA oligonucleotides.

Conclusion

The use of 5'-O-DMT protected inosine phosphoramidites is an indispensable technique in modern RNA chemistry. The DMT group's dual role as a reliable protecting group and a powerful purification handle has enabled the routine synthesis of high-purity, inosine-containing RNA oligonucleotides for a wide range of applications in research, diagnostics, and drug development. A thorough understanding of the underlying chemical principles and the optimization of the synthesis, deprotection, and purification protocols are essential for the successful production of these critical biomolecules. This guide provides a foundational resource to aid researchers and professionals in harnessing the power of this compound for the advancement of RNA science and technology.

References

An In-depth Technical Guide to Phosphoramidite Chemistry Featuring 5'-O-DMT-rI

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold standard for solid-phase oligonucleotide synthesis. It focuses on the application of 5'-O-DMT-riboinosine (5'-O-DMT-rI) phosphoramidite in the synthesis of inosine-containing RNA oligonucleotides, which are of significant interest in various research and therapeutic applications. This document details the core principles of the synthesis cycle, provides experimental protocols, and presents quantitative data to aid in the design and execution of oligonucleotide synthesis.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis via the phosphoramidite method is a cyclical process that builds a nucleic acid chain in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[1] Each cycle of nucleotide addition consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2] Protecting groups are utilized on the phosphoramidite monomers to prevent unwanted side reactions during synthesis.[2]

The Synthesis Cycle: A Step-by-Step Breakdown

The automated synthesis cycle is a highly efficient process, with each step optimized to ensure high fidelity of the final oligonucleotide sequence.

1. Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[3] This is typically achieved by treating the support with a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The vibrant orange color of the released DMT cation allows for real-time monitoring of the synthesis efficiency.

2. Coupling: In this step, the next nucleoside is introduced as a phosphoramidite monomer, which is activated by a weak acid catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. This reaction is highly sensitive to moisture and is therefore carried out under anhydrous conditions.

3. Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI). This ensures that only the full-length oligonucleotides are extended in subsequent cycles.

4. Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine (B92270), and water is commonly used for this step.

This four-step cycle is repeated for each nucleotide to be added to the growing chain until the desired sequence is synthesized.

The Role of this compound in RNA Synthesis

Inosine (B1671953) is a naturally occurring purine (B94841) nucleoside that can form from the deamination of adenosine. In the context of RNA, inosine can form wobble base pairs with adenosine, cytosine, and uridine. This property makes inosine-containing oligonucleotides valuable tools for various molecular biology applications, including as probes for detecting and quantifying RNA editing events.

The synthesis of RNA oligonucleotides containing inosine requires a specialized phosphoramidite monomer: 5'-O-DMT-2'-O-TBDMS-riboinosine-3'-CE-phosphoramidite. This molecule incorporates the essential protecting groups for efficient and accurate synthesis:

-

5'-O-Dimethoxytrityl (DMT): Protects the 5'-hydroxyl group and is removed at the beginning of each coupling cycle.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): Protects the 2'-hydroxyl group of the ribose sugar, preventing unwanted side reactions and branching during synthesis.

-

β-Cyanoethyl (CE): Protects the phosphate group.

-

Diisopropylamino: The reactive group of the phosphoramidite that is displaced during the coupling reaction.

Quantitative Data in Phosphoramidite Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The coupling efficiency, in particular, has a significant impact on the final product purity.

| Parameter | Typical Value/Range | Notes |

| DNA Coupling Efficiency | >99% | Per step efficiency for standard DNA phosphoramidites. |

| RNA Coupling Efficiency | 97-99% | Generally lower than DNA due to the steric hindrance of the 2'-O-protecting group. |

| Detritylation Time | 60-90 seconds | Using 3% TCA in DCM. |

| DNA Coupling Time | 30-180 seconds | Dependent on the specific phosphoramidite and activator used. |

| RNA Coupling Time | 5-15 minutes | Longer coupling times are required for RNA phosphoramidites to achieve high efficiency. |

| Capping Time | ~30 seconds | |

| Oxidation Time | ~30 seconds | |

| Phosphoramidite Concentration | 0.02 - 0.2 M | In anhydrous acetonitrile (B52724). |

| Activator Concentration | 0.2 - 0.7 M | In anhydrous acetonitrile. |

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-riboinosine-3'-CE-phosphoramidite

The synthesis of the inosine phosphoramidite monomer is a multi-step process that involves the protection of the various functional groups of the inosine nucleoside.

Materials:

-

Inosine

-

Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (B79036) (AgNO₃)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvents (DMF, THF, Dichloromethane)

Procedure:

-

5'-O-DMT Protection: Inosine is reacted with DMT-Cl in a polar solvent mixture like pyridine/DMF to selectively protect the 5'-hydroxyl group.

-

2'-O-TBDMS Protection: The 5'-O-DMT-inosine is then reacted with TBDMS-Cl in the presence of a catalyst like silver nitrate in pyridine to protect the 2'-hydroxyl group. The 2'-O-silylated isomer is purified by silica (B1680970) gel chromatography.

-

Phosphitylation: The purified 5'-O-DMT-2'-O-TBDMS-inosine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent such as dichloromethane to yield the final phosphoramidite monomer. The product is purified by silica gel chromatography.

Solid-Phase Synthesis of an Inosine-Containing RNA Oligonucleotide

This protocol outlines the general steps for automated solid-phase synthesis of an RNA oligonucleotide containing an inosine residue.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

-

5'-O-DMT-2'-O-TBDMS protected phosphoramidites for A, C, G, U, and I (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

-

Deblocking solution (3% TCA in DCM).

-

Capping solutions (Cap A: Acetic anhydride/THF/Pyridine; Cap B: 1-Methylimidazole/THF).

-

Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

-

Anhydrous acetonitrile for washing.

Automated Synthesizer Cycle Program:

| Step | Reagent/Solvent | Time |

| 1. Wash | Anhydrous Acetonitrile | 30 s |

| 2. Deblock | 3% TCA in DCM | 90 s |

| 3. Wash | Anhydrous Acetonitrile | 60 s |

| 4. Couple | Phosphoramidite + Activator | 10 min |

| 5. Wash | Anhydrous Acetonitrile | 30 s |

| 6. Cap | Cap A + Cap B | 30 s |

| 7. Wash | Anhydrous Acetonitrile | 30 s |

| 8. Oxidize | Iodine Solution | 30 s |

| 9. Wash | Anhydrous Acetonitrile | 60 s |

This cycle is repeated for each nucleotide in the sequence.

Cleavage and Deprotection of Inosine-Containing RNA

Materials:

-

Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1, v/v).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

-

Cleavage and Base Deprotection: The CPG support is treated with AMA solution at 65°C for 15-30 minutes. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.

-

2'-O-TBDMS Deprotection: After removal of the AMA solution, the oligonucleotide is treated with a solution of TEA·3HF in a solvent like DMF or DMSO to remove the TBDMS protecting groups from the 2'-hydroxyls. This reaction is typically carried out at 65°C for 2.5 hours.

-

Desalting: The fully deprotected oligonucleotide is then desalted using techniques such as ethanol (B145695) precipitation or size-exclusion chromatography to remove residual salts and small molecules.

Mandatory Visualizations

References

- 1. phosphoramidite | AxisPharm [axispharm.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Methodological & Application

Application Notes and Protocols for Automated RNA Synthesis Using 5'-O-DMT-rI

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of RNA therapeutics and research, the site-specific incorporation of modified nucleosides is crucial for elucidating biological mechanisms and developing novel therapeutic agents. Inosine (B1671953) (rI), a naturally occurring purine (B94841) nucleoside, is of particular interest due to its ability to form wobble base pairs with adenosine, cytosine, and uridine. This property makes it a valuable tool for studying RNA secondary structure, RNA-protein interactions, and the effects of A-to-I RNA editing.

The automated solid-phase synthesis of RNA oligonucleotides relies on the use of phosphoramidite (B1245037) building blocks with protecting groups on the 5'-hydroxyl, 2'-hydroxyl, and the exocyclic amines of the nucleobases. For the incorporation of inosine, 5'-O-DMT-2'-O-TBDMS-rI-3'-CE phosphoramidite is a commonly utilized reagent. This document provides detailed application notes and protocols for the efficient incorporation of 5'-O-DMT-rI into synthetic RNA oligonucleotides using automated synthesis platforms.

Chemical Structure of this compound Phosphoramidite

The this compound phosphoramidite is specifically designed for use in automated RNA synthesis. The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group during synthesis and allows for the monitoring of coupling efficiency. The tert-butyldimethylsilyl (TBDMS) group at the 2' position prevents unwanted side reactions, and the phosphoramidite moiety at the 3' position enables the coupling reaction.

Caption: Components of the this compound phosphoramidite.

Data Presentation: Performance in Automated RNA Synthesis

The successful incorporation of modified nucleosides is dependent on high coupling efficiency and yield. The data presented below is a summary of reported values for the performance of this compound phosphoramidite in automated RNA synthesis.

Table 1: Coupling Efficiency and Time

| Phosphoramidite | Average Stepwise Coupling Efficiency (%) | Recommended Coupling Time (minutes) |

| This compound | >98%[1][2] | 12[1][2] |

| Standard RNA (A, C, G, U) | ~99% | 5-10 |

Table 2: Overall Yield and Purity

| Oligonucleotide Type | Typical Overall Yield (OD units) | Expected Purity (HPLC) |

| Inosine-containing RNA | Dependent on length and sequence | >85% after purification |

| Standard RNA | Dependent on length and sequence | >85% after purification |

Experimental Protocols

The following protocols provide a general framework for the automated synthesis, deprotection, and purification of RNA oligonucleotides containing inosine. These should be adapted based on the specific synthesizer, reagents, and scale of synthesis.

Automated RNA Synthesis Workflow

The synthesis of RNA oligonucleotides containing inosine follows the standard phosphoramidite chemistry cycle.

Caption: The four-step cycle of automated RNA synthesis.

Protocol:

-

Preparation:

-

Dissolve this compound phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

-

Install the phosphoramidite solution on an automated DNA/RNA synthesizer.

-

Ensure all other necessary reagents (activator, capping solutions, oxidizing agent, deblocking solution) are fresh and properly installed.

-

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT group is removed from the growing oligonucleotide chain by treatment with a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing chain. A longer coupling time of up to 12 minutes is recommended for the inosine phosphoramidite to ensure high efficiency.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. This is a critical step that requires careful execution to avoid degradation of the RNA.

-

Deprotection of Inosine-Containing RNA

A two-step deprotection procedure is typically employed for RNA oligonucleotides synthesized with 2'-O-TBDMS protection.

References

- 1. Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site of the Tetrahymena group I intron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site of the Tetrahymena group I intron - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 5'-O-DMT-rI into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) is a naturally occurring purine (B94841) nucleoside that is a common modification found in RNA, particularly in the anticodon loop of transfer RNA (tRNA).[1][2] Due to its ability to form base pairs with adenosine, cytidine, and uridine, inosine is often utilized as a "universal base" in oligonucleotide probes and primers when the target sequence is ambiguous.[1][3] The incorporation of inosine into synthetic oligonucleotides is a valuable tool for various applications in molecular biology, diagnostics, and therapeutics. This document provides a detailed protocol for the incorporation of 5'-O-(4,4'-Dimethoxytrityl)-N-isobutyryl-2'-O-(tert-butyldimethylsilyl)-riboinosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (5'-O-DMT-rI) into oligonucleotides using standard automated solid-phase synthesis.

Chemical Structure of this compound Phosphoramidite

The successful incorporation of inosine into an oligonucleotide chain begins with a high-quality phosphoramidite monomer. The structure of this compound phosphoramidite is depicted below, highlighting the key protecting groups that ensure efficient and accurate synthesis.

Caption: Key components of the this compound phosphoramidite monomer.

Experimental Protocols

Phosphoramidite Preparation

Proper handling and preparation of the this compound phosphoramidite are crucial for achieving high coupling efficiencies.

-

Reconstitution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the synthesizer manufacturer (typically 0.1 M).

-

Stability: Use the reconstituted phosphoramidite solution within 1-2 days to ensure optimal performance. Prolonged storage in solution can lead to degradation and reduced coupling efficiency.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound is performed using a standard phosphoramidite synthesis cycle on an automated DNA/RNA synthesizer. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Caption: The automated phosphoramidite synthesis cycle.

Detailed Steps:

-

Deblocking (Detritylation): The acid-labile 5'-O-DMT group is removed from the solid support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The release of the DMT cation, which is orange, can be monitored spectrophotometrically to assess coupling efficiency in real-time.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion-mutant sequences in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an iodine solution. It has been noted that inosine can be somewhat susceptible to damage by iodine during oxidation, especially with multiple incorporations. If more than six inosine residues are present in the sequence, using an alternative oxidizing agent like 0.5M CSO (Carboloy's Solution) with a 3-minute oxidation time can yield better results.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Workflow for Cleavage and Deprotection of Inosine-Containing Oligonucleotides:

Caption: Post-synthesis processing of inosine-containing oligonucleotides.

Recommended Deprotection Protocols:

| Reagent | Conditions | Notes |

| Ammonium Hydroxide / Methylamine (AMA) | 1:1 (v/v) mixture at room temperature for 2 hours. | A fast and efficient method. Heating in AMA should be avoided for 2'-Fluoro-inosine containing oligonucleotides as it can lead to some degradation. |

| Concentrated Ammonium Hydroxide | 55°C for 17 hours. | A standard deprotection method suitable for inosine-containing oligonucleotides. |

2'-O-TBDMS Deprotection:

Following the cleavage and base deprotection, the 2'-O-TBDMS groups are removed.

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Procedure: Resuspend the oligonucleotide in the deprotection solution and incubate according to the reagent manufacturer's protocol.

Purification

Purification of the final oligonucleotide is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying inosine-containing oligonucleotides.

"Trityl-On" RP-HPLC Purification:

This method takes advantage of the hydrophobicity of the 5'-DMT group, which is left on the full-length product after synthesis.

-

The crude, deprotected oligonucleotide solution (with the 5'-DMT group still attached) is loaded onto an RP-HPLC column.

-

A gradient of an organic solvent (e.g., acetonitrile) in a suitable buffer (e.g., triethylammonium (B8662869) acetate) is used for elution.

-

The DMT-on, full-length oligonucleotide is retained more strongly on the column than the "trityl-off" failure sequences, allowing for excellent separation.

-

The collected fractions containing the pure DMT-on oligonucleotide are then treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

-

The final product is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.

Analytical Verification:

The identity and purity of the final inosine-containing oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis (CE).

Quantitative Data Summary

| Parameter | Recommendation | Source |

| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard Practice |

| Coupling Time (2'-F-Inosine) | 3 minutes | Glen Research |

| Coupling Time (ribo-Inosine) | 3-5 minutes (recommended) | Based on 2'-F-Inosine data |

| Coupling Efficiency | >99% (expected) | Standard for phosphoramidite chemistry |

| Oxidation Time (standard) | As per synthesizer protocol | Standard Practice |

| Oxidation Time (>6 inosines) | 3 minutes with 0.5M CSO | Glen Research |

| Deprotection (AMA) | 2 hours at room temperature | Glen Research |

| Deprotection (Ammonium Hydroxide) | 17 hours at 55°C | Glen Research |

| Purification Purity (RP-HPLC) | >85% | General literature |

Conclusion

The incorporation of this compound into synthetic oligonucleotides is a straightforward process using standard phosphoramidite chemistry and automated synthesizers. By following the detailed protocols and considering the specific recommendations for coupling and deprotection, researchers can successfully synthesize high-quality inosine-containing oligonucleotides for a wide range of applications. The use of "trityl-on" RP-HPLC purification is highly recommended to ensure the high purity of the final product.

References

Solid-Phase Synthesis of Inosine-Containing RNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding landscape of RNA therapeutics and research, the site-specific incorporation of modified nucleosides is of paramount importance. Inosine (B1671953) (rI), a naturally occurring purine (B94841) nucleoside, is a particularly significant modification due to its role in processes such as RNA editing, where adenosine (B11128) is deaminated to inosine, altering the genetic information encoded. Inosine's ability to form wobble base pairs with adenosine, cytidine, and uridine (B1682114) lends unique structural and functional properties to RNA molecules. This document provides detailed application notes and protocols for the efficient solid-phase synthesis of RNA oligonucleotides containing inosine using 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-inosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite (B1245037).

Key Reagents and Equipment

-

Phosphoramidites: 5'-O-DMT-2'-O-TBDMS protected phosphoramidites for A, C, G, U, and I.

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside.

-

Activator: 5-Benzylthio-1H-tetrazole (BTT), 4,5-Dicyanoimidazole (DCI), or 5-Ethylthio-1H-tetrazole (ETT).

-

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

-

Oxidizing Reagent: Iodine solution (I2 in THF/water/pyridine).

-

Cleavage and Deprotection Reagents:

-

Ammonia/methylamine (AMA) solution.

-

Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

-

-

Solvents and Reagents: Anhydrous acetonitrile (B52724), dichloromethane, pyridine, N-methyl-2-pyrrolidone (NMP), triethylamine.

-